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This guide provides a comprehensive comparison of HG-CT-1, an investigational CAR-T cell
therapy, with current standard-of-care and targeted treatments for Acute Myeloid Leukemia
(AML). The information is intended to provide an objective overview to inform research and

development efforts in the field.

Executive Summary

Acute Myeloid Leukemia (AML) is a complex and heterogeneous hematologic malignancy.
While traditional chemotherapy has been the cornerstone of treatment, recent advances have
led to the development of targeted therapies and immunotherapies that have improved
outcomes for specific patient populations. This guide benchmarks the emerging FLT3-targeted
CAR-T cell therapy, HG-CT-1, against established treatments, including FLT3 inhibitors
(Quizartinib and Gilteritinib), a BCL-2 inhibitor in combination with a hypomethylating agent
(Venetoclax + Azacitidine), and the standard "7+3" chemotherapy regimen.

Treatment Landscape Overview

The management of AML is increasingly guided by the molecular profile of the disease. Key
therapeutic strategies include:

o Conventional Chemotherapy: The "7+3" regimen, combining cytarabine and an
anthracycline, has long been the standard induction therapy for fit patients.[1][2]
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o Targeted Therapy: The discovery of driver mutations has led to the development of small
molecule inhibitors.

o FLT3 Inhibitors: Quizartinib and Gilteritinib target mutations in the FMS-like tyrosine kinase
3 (FLT3) gene, which are present in about 30% of AML cases and are associated with a

poor prognosis.

o BCL-2 Inhibitors: Venetoclax, a BCL-2 inhibitor, has shown significant efficacy, particularly
in older patients or those unfit for intensive chemotherapy, when used in combination with
hypomethylating agents like azacitidine.[3][4][5]

e Immunotherapy: Chimeric Antigen Receptor (CAR)-T cell therapy represents a novel
approach that engineers a patient's own T cells to recognize and kill cancer cells. HG-CT-1 is
an investigational CAR-T therapy targeting FLT3.

Quantitative Data Comparison

The following tables summarize the key efficacy and safety data from pivotal clinical trials for
each treatment modality. It is important to note that the data for HG-CT-1 is preliminary and
from an early-phase clinical trial, and thus should be interpreted with caution.

Table 1: Efficacy of HG-CT-1 and Comparator AML
Treatments
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CR: Complete Remission; CRi: Complete Remission with incomplete hematologic recovery;
CRc: Composite Complete Remission; CRh: Complete Remission with partial hematologic
recovery.

Table 2: Safety and Adverse Events
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Treatment Key Grade =3 Adverse Events

Data from the first three patients showed the
HG-CT-1 treatment was well-tolerated with no dose-

limiting toxicities observed.[13]

Quizartinib (QUANTUM-R) Infection, febrile neutropenia.

Gilteritinib (ADMIRAL) Anemia, febrile neutropenia, thrombocytopenia.

Thrombocytopenia (45%), neutropenia (42%),
Venetoclax + Azacitidine (VIALE-A) febrile neutropenia (42%), anemia (26%),
leukopenia (21%).[4]

Febrile neutropenia, infection, hemorrhage, and

"7+3" Chemothera
by other complications of myelosuppression.

Experimental Protocols and Methodologies
HG-CT-1 Phase | Trial (NCT06786533)

o Study Design: A Phase 1, open-label, dose-escalation study to evaluate the safety and
tolerability of HG-CT-1 in adult and pediatric patients with relapsed or refractory FLT3+ AML.
[14][15]

e Primary Objective: To determine the safety and recommended Phase 2 dose of HG-CT-1.
[14]

e Secondary Objectives: To assess the anti-leukemic activity, overall survival, progression-free
survival, and duration of response.[16]

o Methodology: Patients undergo leukapheresis to collect T cells, which are then genetically
modified ex vivo to express a chimeric antigen receptor (CAR) targeting the FLT3 protein.
Following lymphodepleting chemotherapy (typically with cyclophosphamide and fludarabine),
the patient receives an infusion of the engineered HG-CT-1 CAR-T cells.[15]

Quizartinib: QUANTUM-R Trial

» Study Design: A pivotal, global, Phase 3, open-label, randomized study.[17]
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o Patient Population: 367 patients with FLT3-ITD AML who were refractory to or had relapsed
after standard first-line therapy.[17]

« Intervention: Patients were randomized 2:1 to receive either single-agent oral quizartinib or
salvage chemotherapy.[18]

e Primary Endpoint: Overall survival.[18]

Gilteritinib: ADMIRAL Trial

o Study Design: A Phase 3, open-label, multicenter, randomized study.

» Patient Population: 371 patients with relapsed or refractory AML with a FLT3 mutation.[8]
« Intervention: Patients were randomized to receive gilteritinib or salvage chemotherapy.[19]

o Primary Endpoints: Overall survival and the rate of complete remission with full or partial
hematologic recovery.

Venetoclax + Azacitidine: VIALE-A Trial

o Study Design: A Phase 3, randomized, double-blind, placebo-controlled, multicenter study.[3]
[20]

o Patient Population: 431 patients with previously untreated AML who were ineligible for
intensive induction chemotherapy.[3][4]

e |[ntervention: Patients were randomized 2:1 to receive venetoclax in combination with
azacitidine or placebo plus azacitidine.[3]

e Primary Endpoints: Overall survival and composite complete remission rate (CR + CRi).[3][5]

Signaling Pathways and Experimental Workflows
FLT3 Signaling Pathway and Inhibition

Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), lead to
constitutive activation of the FLT3 receptor tyrosine kinase. This results in the activation of
downstream signaling pathways, such as PI3K/AKT and RAS/MAPK, which promote leukemic
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cell proliferation and survival. FLT3 inhibitors like quizartinib and gilteritinib, as well as the
FLT3-targeted CAR-T therapy HG-CT-1, aim to disrupt this oncogenic signaling.

Therapeutic Interventions
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Caption: FLT3 signaling pathway and points of therapeutic intervention.

HG-CT-1 CAR-T Cell Therapy Workflow

The process of CAR-T cell therapy involves several key steps, from patient T-cell collection to
the infusion of the engineered cells back into the patient.
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Caption: Generalized workflow for CAR-T cell therapy.

Conclusion

The treatment landscape for AML is rapidly evolving, with novel targeted and immunotherapies
offering new hope for patients. HG-CT-1, as a FLT3-targeting CAR-T cell therapy, represents a
promising new modality for patients with relapsed or refractory FLT3+ AML. While early data
are encouraging, further clinical investigation is necessary to fully elucidate its efficacy and
safety profile relative to established treatments like FLT3 inhibitors and venetoclax-based
regimens. The comparative data and methodologies presented in this guide are intended to
serve as a resource for the ongoing research and development of more effective therapies for
AML.
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Treatments]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12375583#benchmarking-hg-7-86-01-against-
current-aml-treatments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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